

4-(4-Benzylpiperazin-1-yl)phenylamine CAS number 16154-69-1 details

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Compound of Interest

Compound Name: 4-(4-Benzylpiperazin-1-yl)phenylamine

Cat. No.: B112017

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An In-depth Technical Guide to **4-(4-Benzylpiperazin-1-yl)phenylamine** (CAS 16154-69-1): Properties, Synthesis, and Applications in Drug Discovery

Introduction

4-(4-Benzylpiperazin-1-yl)phenylamine, registered under CAS number 16154-69-1, is a bifunctional organic molecule that serves as a pivotal intermediate in the field of medicinal chemistry. This compound uniquely combines the structural motifs of a benzylpiperazine and a phenylamine (aniline) within a single scaffold. The benzylpiperazine moiety is a well-established pharmacophore found in a multitude of centrally active agents, valued for its ability to interact with various receptors and transporters.[1] Concurrently, the primary aromatic amine of the aniline group provides a versatile chemical handle for further synthetic elaboration, allowing for the construction of amides, ureas, sulfonamides, and other functional groups common in pharmacologically active molecules.

The strategic importance of this compound lies in its utility as a building block for creating extensive libraries of complex molecules aimed at diverse biological targets. Researchers in drug discovery leverage this intermediate to synthesize novel candidates for indications ranging from oncology to neuropharmacology.[2][3] This guide offers a comprehensive technical overview of **4-(4-Benzylpiperazin-1-yl)phenylamine**, detailing its physicochemical properties, providing a robust synthetic protocol with mechanistic insights, outlining its

analytical characterization, and exploring its documented applications in the development of therapeutic agents.

Section 1: Physicochemical Properties and Identification

The fundamental characteristics of **4-(4-Benzylpiperazin-1-yl)phenylamine** are crucial for its handling, reaction setup, and analytical identification. These properties are summarized below.

Table 1: Key Properties and Identifiers

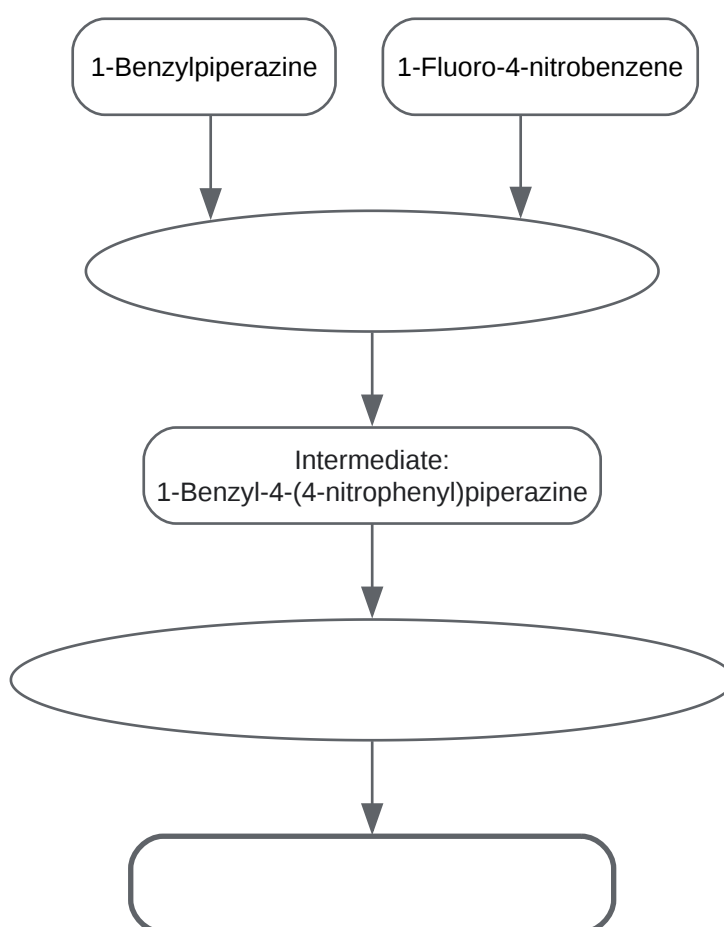
Property	Value	Source(s)
Chemical Name	4-(4-Benzylpiperazin-1-yl)phenylamine	[4] [5]
Synonyms	4-(4-Benzylpiperazin-1-yl)aniline, 1-(4-Aminophenyl)-4-benzylpiperazine	[6]
CAS Number	16154-69-1	[4] [7]
Molecular Formula	C ₁₇ H ₂₁ N ₃	[4] [7] [8]
Molecular Weight	267.37 g/mol	[4] [6] [7]
Appearance	Purple solid	[6]
Purity	≥95-97% (Typical)	[4] [6] [8]
SMILES	<chem>NC1=CC=C(N2CCN(CC3=CC=CC=C3)CC2)C=C1</chem>	[4]
XLogP3	2.7	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	3	[4]

| Rotatable Bond Count| 3 |[\[4\]](#) |

Caption: Chemical Structure of **4-(4-Benzylpiperazin-1-yl)phenylamine**.

Section 2: Synthesis and Purification

The synthesis of **4-(4-Benzylpiperazin-1-yl)phenylamine** is readily achievable through a two-step sequence starting from commercially available 1-benzylpiperazine and 1-fluoro-4-nitrobenzene. This route is favored for its reliability, high yields, and operational simplicity. The core logic involves a nucleophilic aromatic substitution (S_NAr) reaction followed by a standard reduction of a nitro group.



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Caption: Synthetic workflow for **4-(4-Benzylpiperazin-1-yl)phenylamine**.

Experimental Protocol

Step 2.1: Synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine

This step leverages the S_NAr reaction, where the secondary amine of 1-benzylpiperazine acts as a nucleophile, displacing the fluoride from the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene. The nitro group is a strong electron-withdrawing group, which is essential for activating the ring toward nucleophilic attack.

- **Reagent Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-benzylpiperazine (1.0 eq.), 1-fluoro-4-nitrobenzene (1.05 eq.), and anhydrous potassium carbonate (K_2CO_3 , 2.0 eq.).
- **Solvent Addition:** Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 1-benzylpiperazine. DMF is the solvent of choice as its polar, aprotic nature effectively solvates the ions and facilitates the reaction.
- **Reaction:** Heat the mixture to 80-100 °C and stir for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. The product will precipitate as a solid.
- **Isolation:** Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and then with a small amount of cold ethanol or isopropanol.
- **Purification:** The crude solid is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol to yield the intermediate as a yellow solid.

Step 2.2: Reduction to **4-(4-Benzylpiperazin-1-yl)phenylamine**

The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

- **Catalyst Setup:** In a flask suitable for hydrogenation, dissolve the 1-benzyl-4-(4-nitrophenyl)piperazine intermediate (1.0 eq.) in methanol (MeOH).
- **Catalyst Addition:** Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% catalyst loading) to the solution.

- **Hydrogenation:** The flask is purged with nitrogen, then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator at 50 psi). The reaction is stirred vigorously at room temperature for 6-12 hours. Alternative: For labs not equipped for catalytic hydrogenation, transfer hydrogenation using ammonium formate (NH_4HCO_2 , 4-5 eq.) in refluxing methanol with Pd/C is an effective alternative.
- **Monitoring:** Monitor the reaction by TLC until the yellow color of the starting material fades and TLC indicates complete conversion.
- **Workup:** Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad should be washed with additional methanol.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the final product, **4-(4-Benzylpiperazin-1-yl)phenylamine**.

Section 3: Analytical Characterization

Structural confirmation of the synthesized compound is paramount. The following data represent the expected spectral characteristics based on its chemical structure and analysis of similar compounds.^{[9][10]}

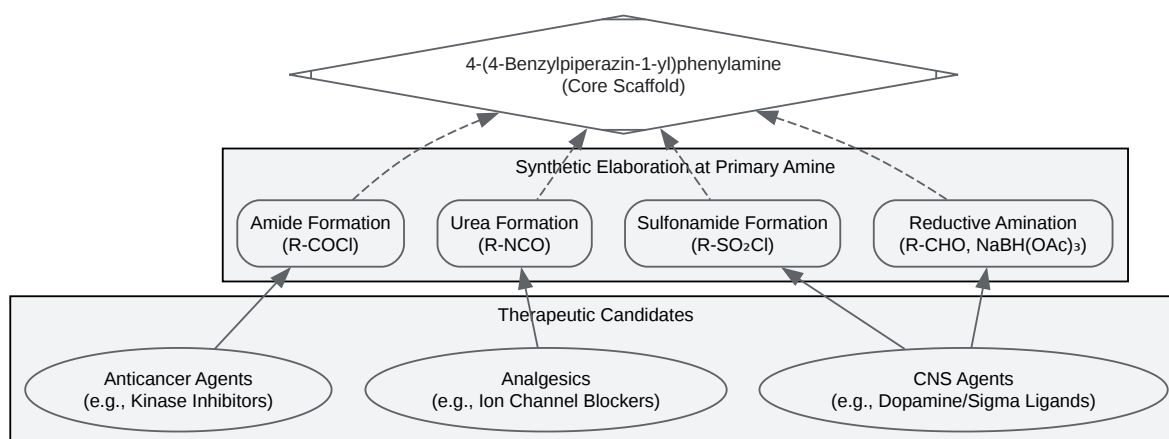
Table 2: Predicted Analytical Data

Technique	Expected Characteristics
^1H NMR	δ ~7.40-7.25 (m, 5H, benzyl-ArH); δ ~6.85 (d, 2H, aniline-ArH ortho to piperazine); δ ~6.65 (d, 2H, aniline-ArH ortho to NH_2); δ ~3.60 (s, 2H, Ar- CH_2 -N); δ ~3.50 (br s, 2H, NH_2); δ ~3.15 (t, 4H, piperazine-H); δ ~2.60 (t, 4H, piperazine-H).
^{13}C NMR	δ ~145.0 (C-N, aniline); δ ~141.0 (C- NH_2 , aniline); δ ~138.0 (C-ipso, benzyl); δ ~129.5, 128.5, 127.0 (benzyl-ArC); δ ~120.0, 116.0 (aniline-ArC); δ ~63.0 (Ar- CH_2 -N); δ ~53.0 (piperazine-C); δ ~50.0 (piperazine-C).
FT-IR (cm^{-1})	3450-3300 (N-H stretch, primary amine); 3100-3000 (Aromatic C-H stretch); 2950-2800 (Aliphatic C-H stretch); 1620-1580 (Aromatic C=C stretch); 1520 (N-H bend); 1250 (Aromatic C-N stretch).

| Mass Spec (EI) | Expected $[\text{M}]^+$ at $m/z = 267$. Key fragments: $m/z = 176$ ($[\text{M}-\text{C}_7\text{H}_7]^+$, loss of benzyl); $m/z = 91$ ($[\text{C}_7\text{H}_7]^+$, tropylium ion). |

Section 4: Applications in Medicinal Chemistry & Drug Discovery

The title compound is not typically an end-product but rather a strategic scaffold. The primary amine serves as a key point for diversification, allowing chemists to append various functionalities to explore structure-activity relationships (SAR).



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Caption: Diversification of the core scaffold for drug discovery.

Case Study: Anticancer Agents

A notable application of a closely related scaffold is in the development of novel quinazoline-based antitumor agents. In a 2016 study, researchers synthesized a series of compounds where the 4-(4-benzylpiperazin-1-yl) moiety was linked via an ethoxy bridge to a 4-anilinoquinazoline core.^[2] One of the lead compounds from this series demonstrated potent antiproliferative activity against multiple cancer cell lines, with IC₅₀ values in the nanomolar range. It was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis, highlighting the value of the benzylpiperazine fragment in designing effective anticancer drugs.^[2]

Case Study: CNS-Active Agents

The phenylpiperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system. Derivatives have been extensively studied as high-affinity ligands for dopamine and serotonin receptors. For instance, modifying the aniline portion of scaffolds like the title compound has led to potent and selective dopamine D₃ receptor ligands, which are of interest for treating conditions like schizophrenia and substance abuse.^{[11][12]} Furthermore,

benzylpiperazine derivatives have been developed as potent antagonists for the σ_1 receptor, a promising target for treating neuropathic pain.[3] The benzyl group often contributes to optimal lipophilicity for blood-brain barrier penetration and can engage in hydrophobic or π -stacking interactions within the receptor's binding pocket.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, **4-(4-Benzylpiperazin-1-yl)phenylamine** should be handled with appropriate care. While a specific safety data sheet (SDS) is not universally available, data from structurally similar aromatic amines and piperazines can guide safe handling practices.
[13][14]

Table 3: Recommended Safety and Handling Procedures

Category	Recommendation
Hazard Class	Presumed toxic if swallowed, inhaled, or in contact with skin. Potential skin and eye irritant/sensitizer.
Personal Protective Equipment (PPE)	Chemical safety goggles, nitrile gloves, and a lab coat are mandatory. Handle in a chemical fume hood.[13][14]
Handling	Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[13]
Disposal	Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

| Usage Note | This product is intended for research and development purposes only.[7] |

Conclusion

4-(4-Benzylpiperazin-1-yl)phenylamine (CAS 16154-69-1) is a compound of significant strategic value to the drug discovery community. Its straightforward synthesis and dual-functionality make it an ideal starting point for the creation of diverse molecular libraries. By providing a robust benzylpiperazine pharmacophore and a reactive aniline handle, it enables the efficient exploration of structure-activity relationships across a wide range of therapeutic targets. As demonstrated by its incorporation into novel anticancer and CNS-active agents, this scaffold continues to be a relevant and powerful tool in the quest for new medicines.

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References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Benzylpiperazine Derivatives as σ_1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 4-(4-Benzylpiperazin-1-yl)aniline | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. 16154-69-1 | 4-(4-Benzyl-piperazin-1-yl)aniline - Capot Chemical [capotchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Structure-affinity relationship study on N-[4-(4-aryl)piperazin-1-yl]butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
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